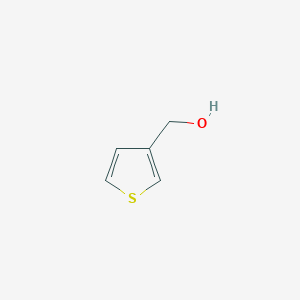

3-Thiophenemethanol

Cat. No. B153581

M. Wt: 114.17 g/mol

InChI Key: BOWIFWCBNWWZOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08772764B2

Procedure details

The syntheses of the initial hydroxymethyl polymer and O-alkyl derivatives are outlined in Schemes 1 and 2, respectively. The synthesis of the monomer 3,3′″-Didodecylquaterthiophene was obtained as reported in the literature in 75% yield by Stille coupling of two equivalents of 2-bromododecylthiophene with 5,5′-bis(trimethyltin)-2,2′-bithiophene.72 2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene was then subjected to bromination using two equivalents of n-bromosuccinimide (NBS) in chloroform/acetic acid. The product was confirmed by the appearance of a singlet peak at 6.89 ppm in 1H NMR corresponding to the C—H proton at the 2-position of the thiophene ring. Thiophen-3-ylmethyl acetate was synthesized from thiophen-3-ylmethanol, which when subjected to acetylation using acetyl chloride in presence of DMAP as a catalyst resulted in the desired compound in good yield.73 Thien-3-ylmethanol was obtained from the reduction of thiophene-3-carboxaldehyde using LiAlH4. 1H NMR confirmed the product. A functionalized TTF derivative was synthesized by subjecting TTF to monolithiation using lithium diisoproplyamide as reported in the literature. The monolithiated product hence formed was formylated using N-methyl-N-phenylformamide, which then upon reduction with NaBH4 in methanol resulted in 4-formyltetrathiafulvalene.74 4-Formyltetrathiafulvalene was then substituted with 1,8-dibromooctane in a THF/DMF solvent mixture, which resulted in 4-(((8-bromooctyl)oxy)methyl)-2,2′-bi(1,3-dithiolylidene) in 65% yield. The product was confirmed by the disappearance of the —OH peak at 1.9 ppm and the appearance of two different types of triplet at 3.40 ppm and 3.42 ppm.

[Compound]

Name

C—H

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

chloroform acetic acid

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

[Compound]

Name

hydroxymethyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

O-alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

3,3′″-Didodecylquaterthiophene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

2-bromododecylthiophene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

5,5′-bis(trimethyltin) 2,2′-bithiophene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

C(C1C=CSC=1C1SC=CC=1C1SC=CC=1C1SC=CC=1CCCCCCCCCCCC)CCCCCCCCCCC.BrC(CCCCCCCCCC)CC1SC=CC=1.C1C(=O)N(Br)[C:65](=[O:66])[CH2:64]1.[S:71]1[CH:75]=[CH:74][C:73]([CH2:76][OH:77])=[CH:72]1.C(Cl)(=O)C>C(Cl)(Cl)Cl.C(O)(=O)C.CN(C1C=CN=CC=1)C>[C:65]([O:77][CH2:76][C:73]1[CH:74]=[CH:75][S:71][CH:72]=1)(=[O:66])[CH3:64].[S:71]1[CH:75]=[CH:74][C:73]([CH2:76][OH:77])=[CH:72]1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C=C(C=C1)CO

|

Step Two

[Compound]

|

Name

|

C—H

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Four

|

Name

|

chloroform acetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl.C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=1C=CN=CC1

|

Step Six

[Compound]

|

Name

|

hydroxymethyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

O-alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

3,3′″-Didodecylquaterthiophene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)C1=C(SC=C1)C=1SC=CC1C=1SC=CC1C=1SC=CC1CCCCCCCCCCCC

|

Step Nine

|

Name

|

2-bromododecylthiophene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC(CC=1SC=CC1)CCCCCCCCCC

|

Step Ten

[Compound]

|

Name

|

5,5′-bis(trimethyltin) 2,2′-bithiophene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)N(C1=O)Br

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC1=CSC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1C=C(C=C1)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |